molecular formula C8H19Cl2N B2600556 tert-butyl(3-chloropropyl)methylamine hydrochloride CAS No. 2413875-32-6

tert-butyl(3-chloropropyl)methylamine hydrochloride

Cat. No.: B2600556
CAS No.: 2413875-32-6
M. Wt: 200.15
InChI Key: HMYQEPOWVONZGQ-UHFFFAOYSA-N
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Description

tert-Butyl(3-chloropropyl)methylamine hydrochloride: is a chemical compound with the molecular formula C8H18ClN·HCl and a molecular weight of 200.15 g/mol . It is a hydrochloride salt of tert-butyl(3-chloropropyl)methylamine, which is used in various chemical reactions and research applications.

Scientific Research Applications

Chemistry: tert-Butyl(3-chloropropyl)methylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of functionalized amines and amides .

Biology and Medicine: In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It is also investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It serves as a building block for the synthesis of more complex molecules .

Mechanism of Action

Target of Action

The primary target of N-(3-Chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride, also known as EN300-26573021, is the locus coeruleus noradrenergic system in the rodent and bird brain . This compound readily passes the blood-brain barrier and is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter .

Mode of Action

EN300-26573021 interacts with its targets by cyclizing to a reactive aziridinium derivative . This derivative reacts with vital cellular components within the nerve terminals, leading to the destruction of these terminals . EN300-26573021 is also an irreversible inhibitor of the noradrenaline transporter .

Biochemical Pathways

The action of EN300-26573021 affects the noradrenergic system, leading to a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus . The tissue level of noradrenaline is reduced to 10–30 % of the normal value .

Pharmacokinetics

Similar compounds have been studied, such as mefenorex, which has a biological half-life (t 1/2) of 398–255 hours . The elimination of its main metabolite, amphetamine, was much slower with a t 1/2 from 9.5–17.8 hours .

Result of Action

The action of EN300-26573021 results in the destruction of noradrenergic nerve terminals, leading to a significant reduction in the tissue level of noradrenaline . This can have various molecular and cellular effects, depending on the specific functions of the noradrenergic system in different regions of the brain.

Action Environment

The action, efficacy, and stability of N-(3-Chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride can be influenced by various environmental factors. For instance, the presence of other substances in the brain environment, such as noradrenaline uptake inhibitors, can counteract the neurotoxic effect of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3-chloropropyl)methylamine hydrochloride typically involves the reaction of tert-butylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(3-chloropropyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butylamine hydrochloride
  • 3-Chloropropylamine hydrochloride
  • N-Methyl-3-chloropropylamine hydrochloride

Comparison: tert-Butyl(3-chloropropyl)methylamine hydrochloride is unique due to the presence of both tert-butyl and 3-chloropropyl groups. This combination allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers greater versatility in synthetic chemistry and industrial applications .

Properties

IUPAC Name

N-(3-chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClN.ClH/c1-8(2,3)10(4)7-5-6-9;/h5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZDUHZNXFZVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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